molecular formula C17H18FN3O4 B12303301 1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide

1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide

Cat. No.: B12303301
M. Wt: 347.34 g/mol
InChI Key: GISRWBROCYNDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

PF-06426779 undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated analogs .

Scientific Research Applications

PF-06426779 has a wide range of scientific research applications, including:

Mechanism of Action

PF-06426779 exerts its effects by selectively inhibiting IRAK4. This inhibition disrupts the signal transduction pathways mediated by toll-like receptors and interleukin-1 receptors, leading to a reduction in the production of pro-inflammatory cytokines. The molecular targets of PF-06426779 include the active site of IRAK4, where it binds and prevents the phosphorylation of downstream signaling molecules .

Comparison with Similar Compounds

PF-06426779 is unique compared to other IRAK4 inhibitors due to its high selectivity and potency. Similar compounds include:

PF-06426779 stands out due to its specific fluorine substitution, which enhances its binding affinity and selectivity for IRAK4 .

Properties

Molecular Formula

C17H18FN3O4

Molecular Weight

347.34 g/mol

IUPAC Name

1-[(4-fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide

InChI

InChI=1S/C17H18FN3O4/c1-8-12(21-16(23)14(8)18)7-25-17-10-6-13(24-2)11(15(19)22)5-9(10)3-4-20-17/h3-6,8,12,14H,7H2,1-2H3,(H2,19,22)(H,21,23)

InChI Key

GISRWBROCYNDME-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.